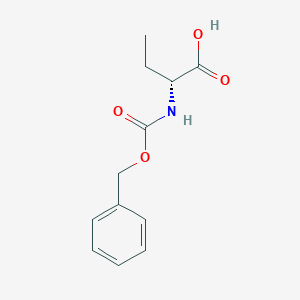

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQMTCSQWUYUML-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448115 | |

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2900-20-1 | |

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable chiral building block in organic synthesis, particularly in the preparation of peptidomimetics and other pharmaceutically relevant molecules. This document details the prevalent synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound, also known as N-Cbz-D-α-aminobutyric acid or Z-D-Abu-OH, is a protected form of the non-proteinogenic amino acid D-α-aminobutyric acid. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling and other synthetic transformations. Its stability under various conditions and facile removal via hydrogenolysis make it an attractive choice in multi-step syntheses.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 84-88 °C | [3] |

| CAS Number | 2900-20-1 | [1][2] |

Synthesis Pathway: N-Protection of (R)-2-Aminobutanoic Acid

The most common and efficient method for the synthesis of this compound is the N-protection of (R)-2-aminobutanoic acid (D-α-aminobutyric acid) using benzyl chloroformate (Cbz-Cl). This reaction is typically carried out under Schotten-Baumann conditions.

The Schotten-Baumann reaction involves the acylation of an amine with an acid chloride in the presence of a base, often in a biphasic solvent system. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide (in this case, a carbamate).

Below is a diagram illustrating the synthesis workflow.

Caption: General workflow for the synthesis of Z-D-Abu-OH.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the Schotten-Baumann reaction.

Materials:

-

(R)-2-Aminobutanoic acid (1.0 equivalent)

-

Sodium carbonate (2.0 equivalents)

-

Benzyl chloroformate (1.1 equivalents)

-

Water

-

1 M Hydrochloric acid

-

Diethyl ether

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve (R)-2-aminobutanoic acid and sodium carbonate in water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Addition of Benzyl Chloroformate: Add benzyl chloroformate dropwise to the cold, stirring solution. Maintain the temperature below 5 °C during the addition.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Separate the aqueous layer and cool it in an ice bath.

-

-

Acidification and Precipitation: Carefully acidify the cold aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid. A white precipitate of the product should form.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (typically 3 times).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or an ethanol/water mixture, to afford a white crystalline solid.

Quantitative Data

The yield and purity of the final product can be influenced by factors such as reaction time, temperature, and the purity of the starting materials.

Table of Reaction Parameters and Expected Outcomes

| Parameter | Condition | Expected Outcome |

| Base | Sodium Carbonate / Sodium Hydroxide | High yields, effective neutralization of HCl |

| Solvent System | Water / Dioxane-Water | Good solubility for reactants, facilitates reaction |

| Reaction Temperature | 0°C to Room Temperature | Controlled reaction, minimizes side products |

| Typical Yield | >90% | Efficient conversion to the protected amino acid |

| Purity (after recrystallization) | >98% | High purity suitable for further synthetic steps |

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, δ in ppm): ~7.35 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.3 (m, 1H, α-CH), ~1.8-1.6 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₃). The carboxylic acid and amide protons may appear as broad singlets.

-

¹³C NMR (CDCl₃, δ in ppm): ~176 (C=O, acid), ~156 (C=O, carbamate), ~136 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67 (-CH₂-Ph), ~55 (α-CH), ~25 (-CH₂-CH₃), ~10 (-CH₂-CH₃).

-

Specific Rotation [α]D: Expected to be positive, but the exact value is dependent on the solvent and concentration.

Potential Side Reactions and Troubleshooting

The primary side reaction of concern during the Schotten-Baumann synthesis is the formation of the N-Cbz-dipeptide. This can occur if the pH of the reaction mixture drops, leading to the activation of the carboxylic acid of the newly formed product by unreacted benzyl chloroformate, followed by reaction with another molecule of the starting amino acid.

Troubleshooting:

-

Low Yield:

-

Ensure the pH of the reaction mixture is maintained in the basic range (pH 9-10) throughout the addition of benzyl chloroformate.

-

Use a slight excess of benzyl chloroformate to ensure complete reaction of the amino acid.

-

Ensure complete precipitation of the product during acidification by adjusting the pH to ~2.

-

-

Impure Product:

-

Thorough washing with a non-polar organic solvent like diethyl ether during the work-up is crucial to remove unreacted benzyl chloroformate and benzyl alcohol (a potential hydrolysis product).

-

Recrystallization is a highly effective method for removing dipeptide impurities.

-

Conclusion

The synthesis of this compound via the N-protection of (R)-2-aminobutanoic acid using the Schotten-Baumann reaction is a robust and high-yielding method. Careful control of the reaction conditions, particularly pH and temperature, is essential for achieving high yields and purity. This technical guide provides the necessary information for researchers and scientists to successfully synthesize this important chiral building block for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-D-2-aminobutanoic acid, is a protected amino acid derivative. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality, a foundational strategy in peptide synthesis and the development of peptidomimetics and other pharmaceutically active compounds. Understanding the physical properties of this compound is essential for its effective application in synthetic chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential biological relevance.

Core Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while computed values are readily available, experimentally determined data for some properties, particularly for the protected form which can exist as an oil, are less commonly reported.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | PubChem[1] |

| Molecular Weight | 237.25 g/mol | PubChem[1] |

| Appearance | Colorless oil | ChemicalBook[2] |

| Melting Point | Not applicable (as it is an oil) | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in organic solvents like EtOAc and THF | ChemicalBook[2] |

| Optical Rotation | Not available | - |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Experimental Protocols

Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound via the Schotten-Baumann reaction.[2]

Materials:

-

(R)-2-Aminobutanoic acid

-

Benzyl chloroformate

-

Sodium carbonate (2M aqueous solution)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

tert-Butyl methyl ether (TBME)

-

Hydrochloric acid (2M aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

A solution of (R)-2-aminobutanoic acid (1 equivalent) is prepared in a mixture of THF and 2M aqueous sodium carbonate (1.2 equivalents).

-

The solution is cooled to 0 °C in an ice bath.

-

Benzyl chloroformate (1.1 equivalents) is added dropwise to the cooled solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

-

Upon completion of the reaction, the mixture is partitioned between water and TBME.

-

The aqueous layer is separated and acidified to a pH of 2 using a 2M HCl aqueous solution.

-

The acidified aqueous layer is then extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield this compound as a colorless oil.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

While specific signaling pathways involving this compound are not extensively documented, its structural motif as a protected amino acid makes it a valuable building block in the synthesis of various biologically active molecules. The Cbz protecting group is widely used in peptide synthesis due to its stability and ease of removal via catalytic hydrogenolysis.

N-Cbz protected amino acids are key intermediates in the synthesis of:

-

Peptide-based therapeutics: These compounds are fundamental for the stepwise and controlled synthesis of peptides with defined sequences, which can have a wide range of therapeutic applications.

-

Peptidomimetics: By modifying the peptide backbone, N-Cbz protected amino acids are used to create more stable and potent drug candidates that mimic the biological activity of natural peptides.

-

Chiral synthons: The defined stereochemistry of this compound makes it a valuable chiral starting material for the asymmetric synthesis of complex organic molecules.

The biological relevance of the unprotected counterpart, (R)-2-aminobutanoic acid (D-2-aminobutyric acid), is an area of ongoing research. Non-proteinogenic amino acids and their derivatives can play roles in various physiological processes and are being investigated for their potential as neurotransmitter analogs and enzyme inhibitors.

Logical Relationship of Cbz-Protection in Synthesis

Caption: Role of Cbz-protection in synthetic pathways.

Conclusion

This compound is a key synthetic intermediate whose physical properties, particularly its oily nature, dictate its handling and application in organic synthesis. While comprehensive experimental data on all its physical properties are not widely published, its role as a Cbz-protected amino acid is well-established. The provided synthesis protocol offers a reliable method for its preparation, enabling its use in the construction of complex and potentially bioactive molecules. Further research into the biological activities of this specific compound and its derivatives may unveil novel therapeutic applications.

References

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid chemical structure and analysis

An In-depth Technical Guide on (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthesis of this compound, also known as N-Cbz-D-α-aminobutyric acid. This compound is a protected amino acid derivative valuable in synthetic peptide chemistry and drug development. The inclusion of the D-enantiomer can be a strategic choice in the design of peptide-based therapeutics to enhance their stability against enzymatic degradation.[][2]

Chemical Structure and Properties

This compound possesses a chiral center at the alpha-carbon, with the (R)-configuration. The amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, a widely used protecting group in peptide synthesis.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO₄ | [3][4] |

| Molecular Weight | 237.25 g/mol | [3][4] |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)butanoic acid | [3][4] |

| CAS Number | 2900-20-1 | [3][4] |

| Synonyms | N-Cbz-D-α-aminobutyric acid, Z-D-Abu-OH, (R)-2-(Cbz-amino)butyric Acid, N-Alpha-carbobenzoxy-d-2-aminobutanoic acid | [3][4] |

| Appearance | White to off-white crystalline solid or powder | [5] |

| Melting Point | 78-79 °C | |

| Boiling Point | 430.3 °C at 760 mmHg (Predicted) |

Spectroscopic and Analytical Data

While specific experimental spectra for this compound are not widely available in public databases, the expected analytical data can be predicted based on the known spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the molecule.

| ¹H NMR (Predicted) | δ (ppm) | ¹³C NMR (Predicted) | δ (ppm) |

| -COOH | 10.0 - 12.0 | -C=O (Carboxylic Acid) | 170 - 180 |

| -NH | 7.0 - 8.0 | -C=O (Carbamate) | 155 - 157 |

| Phenyl H's | 7.2 - 7.4 | Phenyl C's | 127 - 137 |

| -CH₂- (Benzyl) | ~5.1 | -CH₂- (Benzyl) | ~67 |

| α-CH | 4.2 - 4.4 | α-CH | 55 - 60 |

| -CH₂- (Ethyl) | 1.7 - 1.9 | -CH₂- (Ethyl) | ~25 |

| -CH₃ (Ethyl) | 0.9 - 1.0 | -CH₃ (Ethyl) | ~10 |

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, carbamate, and aromatic functional groups.[10][11]

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, due to hydrogen bonding |

| C-H (Aromatic) | 3000 - 3100 | Sharp |

| C-H (Aliphatic) | 2850 - 3000 | Sharp |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Carbamate) | 1680 - 1700 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to weak |

| C-O | 1210 - 1320 | Strong |

| N-H (Bend) | 1500 - 1550 | Medium |

Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated molecule [M+H]⁺ in positive ion mode or as its deprotonated molecule [M-H]⁻ in negative ion mode.[5]

| Ion | Expected m/z |

| [M+H]⁺ | 238.10 |

| [M+Na]⁺ | 260.08 |

| [M-H]⁻ | 236.09 |

Experimental Protocols

Synthesis of this compound

This protocol describes the N-protection of (R)-2-aminobutanoic acid using benzyl chloroformate (Cbz-Cl).[12][13][14]

Materials:

-

(R)-2-aminobutanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-2-aminobutanoic acid in a 1:1 mixture of water and a suitable organic solvent like dioxane or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium carbonate and sodium bicarbonate to the reaction mixture to maintain a basic pH (around 8-9).

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of the synthesized compound.[5]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm or 220 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Role in Peptide Synthesis and Therapeutics

N-Cbz protected amino acids are foundational building blocks in peptide synthesis.[3][15] The use of the D-enantiomer, such as (R)-2-(((benzyloxycarbonyl)amino)butanoic acid, is a key strategy in drug development to create peptides with enhanced resistance to proteolytic degradation, thereby increasing their in vivo half-life and therapeutic efficacy.[][2]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS), showing the incorporation of an N-Cbz protected amino acid.

Rationale for D-Amino Acid Incorporation in Peptide Therapeutics

The stereochemistry of amino acids plays a crucial role in the biological activity and stability of peptides. Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By incorporating D-amino acids, the resulting peptide becomes a poor substrate for these enzymes, leading to increased resistance to proteolysis.[2][16]

References

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H15NO4 | CID 10911567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. ijacskros.com [ijacskros.com]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. Cbz-Protected Amino Groups [organic-chemistry.org]

- 16. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid mechanism of action

Executive Summary

This document provides a technical overview of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Z-D-Abu-OH. Contrary to the inquiry's premise, this compound is not known for a specific biological mechanism of action in the way a therapeutic agent would be. Instead, its primary and well-established role in the scientific community is that of a synthetic intermediate and a chiral building block. This guide will clarify the compound's function, its chemical properties, and its application in the field of chemical synthesis, particularly in peptide chemistry, which is crucial for drug development.

Introduction: A Synthetic Building Block, Not a Bioactive Effector

This compound is a derivative of the non-proteinogenic amino acid D-α-aminobutyric acid.[1][2] The key feature of this molecule is the presence of a benzyloxycarbonyl (Cbz or Z) group attached to the amino group. This "Cbz" group is a protecting group, and its presence defines the primary utility of the compound.

In chemical synthesis, particularly in the stepwise construction of peptides or other complex molecules, it is essential to prevent unwanted side reactions at the reactive amino group of an amino acid. The Cbz group serves as a temporary shield, rendering the amino group unreactive while other chemical transformations are carried out. Once the desired synthetic step is complete, the Cbz group can be selectively removed under specific chemical conditions to reveal the free amino group for further reactions.

Therefore, the "action" of this compound is not biological but chemical—facilitating controlled and specific synthesis.

Physicochemical Properties

A summary of the key computed properties of this compound is presented below. This data is essential for its use in designing synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C12H15NO4 | PubChem[1] |

| Molecular Weight | 237.25 g/mol | PubChem[1] |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)butanoic acid | PubChem[1] |

| CAS Number | 2900-20-1 | PubChem[1] |

| Synonyms | Z-D-Abu-OH, Cbz-D-alpha-aminobutyric acid | PubChem[1] |

Role in Synthesis: The Logic of Protecting Groups

The utility of this compound is best understood through the logic of synthetic chemistry. The workflow below illustrates its role in a common application, such as the formation of a dipeptide.

Experimental Protocol: A Generalized Approach to Cbz-Protection

While specific protocols vary, a general procedure for the protection of an amino acid like D-α-aminobutyric acid using benzyl chloroformate (Cbz-Cl) is as follows. This is a representative, not an exhaustive, protocol.

-

Dissolution: The amino acid is dissolved in an aqueous alkaline solution, such as aqueous sodium hydroxide or sodium carbonate. This deprotonates the amino group, making it nucleophilic.

-

Cooling: The reaction mixture is typically cooled in an ice bath to control the exothermic reaction.

-

Addition of Cbz-Cl: Benzyl chloroformate is added portion-wise, often concurrently with additional base to maintain the pH, as the reaction generates acid.

-

Reaction: The mixture is stirred vigorously for a period, allowing the reaction to go to completion.

-

Workup: The reaction mixture is typically washed with an organic solvent (e.g., ether) to remove unreacted benzyl chloroformate and other impurities.

-

Acidification: The aqueous layer is then acidified (e.g., with HCl) to protonate the carboxylic acid group of the Cbz-protected amino acid.

-

Extraction/Isolation: The product, which is now less water-soluble, is extracted into an organic solvent (e.g., ethyl acetate) or may precipitate and be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization or chromatography.

Conclusion: A Tool for Innovation

References

An In-Depth Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known by its common synonyms Z-D-Abu-OH and N-Cbz-D-2-aminobutanoic acid, is a non-proteinogenic D-amino acid derivative of significant interest in the field of medicinal chemistry and drug discovery. Its incorporation into peptide-based therapeutics is a key strategy to enhance their metabolic stability and modulate their biological activity. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1, with a comparison to its (S)-enantiomer for reference.

Table 1: Physicochemical Properties of (R)- and (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

| Property | This compound | (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid |

| CAS Number | 2900-20-1[1][2][3][4] | 42918-86-5[5] |

| Molecular Formula | C₁₂H₁₅NO₄[1] | C₁₂H₁₅NO₄[5] |

| Molecular Weight | 237.25 g/mol [1] | 237.25 g/mol [5] |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)butanoic acid[1] | (2S)-2-(phenylmethoxycarbonylamino)butanoic acid[5] |

| Synonyms | Z-D-Abu-OH, N-Cbz-D-2-aminobutanoic acid[1][2] | Z-L-Abu-OH, N-Cbz-L-2-aminobutanoic acid[5] |

| Appearance | Colorless to light yellow solid | - |

| Storage Temperature | 2-8°C | - |

| Computed XLogP3 | 2[1] | 2[5] |

| Hydrogen Bond Donor Count | 2[1] | 2[5] |

| Hydrogen Bond Acceptor Count | 4[1] | 4[5] |

| Rotatable Bond Count | 6[1] | 6[5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of D-2-aminobutyric acid using benzyl chloroformate under basic conditions. This reaction is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group.

Experimental Protocol: Synthesis of Z-D-Abu-OH

This protocol is based on a general procedure for the N-protection of amino acids.

Materials:

-

D-2-aminobutyric acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

tert-Butyl methyl ether (TBME)

-

2M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Starting Material: Dissolve D-2-aminobutyric acid (1.0 equivalent) in a suitable aqueous base, such as a 2M aqueous solution of sodium carbonate or sodium hydroxide. A solvent like THF or dioxane can be used as a co-solvent to aid solubility.

-

Addition of Benzyl Chloroformate: Cool the solution to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the stirred amino acid solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, perform an extraction with a suitable organic solvent like tert-butyl methyl ether (TBME) to remove unreacted benzyl chloroformate and other impurities. Separate the aqueous layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2 with 2M HCl. A white precipitate or an oily product of this compound will form.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a colorless oil or a solid.

-

Purification: The crude product can be used directly in some cases or further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford a white, crystalline solid.

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6] The incorporation of D-amino acids like D-2-aminobutyric acid is a well-established strategy to enhance the therapeutic potential of peptides.

Rationale for Incorporating D-Amino Acids

-

Enhanced Proteolytic Stability: Natural peptides are composed of L-amino acids and are readily degraded by proteases in the body, leading to a short in-vivo half-life. The introduction of D-amino acids creates peptide bonds that are not recognized by most proteases, significantly increasing the peptide's resistance to enzymatic degradation.[7]

-

Modulation of Conformation and Bioactivity: The change in stereochemistry from an L- to a D-amino acid can induce significant alterations in the peptide's secondary structure, such as promoting the formation of specific β-turns.[8] This conformational change can lead to modified receptor binding affinity and selectivity, potentially resulting in enhanced or novel biological activities.[7]

Solid-Phase Peptide Synthesis (SPPS) using Z-D-Abu-OH

While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more commonly used in modern SPPS, the Cbz (benzyloxycarbonyl) group is still relevant, particularly in solution-phase synthesis and for specific applications. The general workflow for incorporating Z-D-Abu-OH into a peptide sequence via SPPS is outlined below.

Biological Activity and Signaling Pathways

This compound itself is not known to have significant intrinsic biological activity. Its importance lies in its role as a constituent of larger bioactive peptides. The biological activity and the signaling pathways modulated are therefore determined by the overall peptide sequence and its three-dimensional structure.

For example, the incorporation of D-amino acids into antimicrobial peptides (AMPs) can enhance their stability and efficacy in disrupting bacterial membranes.[9][10] In the context of peptides targeting G-protein coupled receptors (GPCRs), the conformational constraints introduced by a D-amino acid can alter the peptide's affinity and selectivity for different receptor subtypes.

Conclusion

This compound is a valuable synthetic building block for the development of peptide-based therapeutics. Its use allows for the introduction of a non-proteinogenic D-amino acid, which can significantly enhance the proteolytic stability and modulate the bioactivity of the resulting peptide. The synthesis of Z-D-Abu-OH is straightforward, and its incorporation into peptides can be achieved using standard peptide synthesis methodologies. For researchers and drug development professionals, the strategic use of this compound and other D-amino acids represents a powerful tool in the design of next-generation peptide drugs with improved therapeutic profiles.

References

- 1. This compound | C12H15NO4 | CID 10911567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2900-20-1: Butanoicacid, 2-[[(phenylmethoxy)carbonyl]a… [cymitquimica.com]

- 3. This compound | 2900-20-1 [sigmaaldrich.com]

- 4. 2900-20-1|this compound|BLD Pharm [bldpharm.com]

- 5. (2S)-2-(((Phenylmethoxy)carbonyl)amino)butanoic acid | C12H15NO4 | CID 7349998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

This technical guide provides a comprehensive overview of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and professionals in drug development and related disciplines.

Chemical Identity and Identifiers

This compound, also known by its synonym Z-D-Abu-OH, is a protected form of the non-proteinogenic amino acid (R)-2-aminobutanoic acid. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling steps.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 2900-20-1 |

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)butanoic acid |

| Synonyms | Z-D-Abu-OH, Cbz-D-2-aminobutanoic acid |

| PubChem CID | 10911567 |

| InChI | InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |

| InChIKey | SZQMTCSQWUYUML-SNVBAGLBSA-N |

| Canonical SMILES | CC--INVALID-LINK--NC(=O)OCC1=CC=CC=C1 |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical syntheses. The data presented below is primarily based on computational models.

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

| Exact Mass | 237.100108 g/mol |

| Monoisotopic Mass | 237.100108 g/mol |

| Topological Polar Surface Area | 75.6 Ų |

| Heavy Atom Count | 17 |

| Complexity | 261 |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of (R)-2-aminobutanoic acid with benzyl chloroformate under basic conditions. This is a standard procedure in peptide chemistry, often referred to as the Schotten-Baumann reaction.

General Synthetic Protocol

Materials:

-

(R)-2-aminobutanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Dioxane or other suitable solvent

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Dissolution: (R)-2-aminobutanoic acid is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath.

-

Protection Reaction: Benzyl chloroformate is added dropwise to the cooled solution while maintaining the basic pH (around 9-10) by the concurrent addition of a sodium hydroxide solution. The reaction is stirred vigorously for a few hours at low temperature and then allowed to warm to room temperature.

-

Workup: The reaction mixture is washed with a nonpolar solvent like ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified to a pH of approximately 2 with dilute hydrochloric acid, leading to the precipitation of the product.

-

Extraction and Purification: The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Role in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz group provides robust protection of the alpha-amino group, which can be removed under specific conditions, typically through catalytic hydrogenation.

Workflow in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating a Z-protected amino acid into a growing peptide chain during SPPS.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a fundamental reagent for the synthesis of peptides and other complex organic molecules. Its well-established chemistry and the stability of the benzyloxycarbonyl protecting group make it a reliable choice for researchers in drug discovery and development. Proper handling and adherence to standard laboratory safety protocols are essential when working with this compound.

References

An In-depth Technical Guide on the Analytical Characterization of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Z-D-Abu-OH. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction of the spectral data based on the analysis of structurally analogous compounds and established principles of analytical chemistry. Furthermore, detailed experimental protocols for acquiring NMR and MS data are provided to facilitate the analytical characterization of this compound in a laboratory setting.

Predicted Analytical Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for this compound. These predictions are based on data from similar N-Cbz protected amino acids and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Phenyl) |

| ~5.12 | s | 2H | -O-CH₂ -Ph |

| ~5.08 | d | 1H | NH |

| ~4.35 | m | 1H | α-CH |

| ~1.85 | m | 2H | -CH₂ -CH₃ |

| ~0.95 | t | 3H | -CH₂-CH₃ |

| ~10.5 | br s | 1H | COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~176.5 | C =O (Carboxylic acid) |

| ~156.0 | C =O (Carbamate) |

| ~136.2 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H |

| ~128.1 | Ar-C H |

| ~128.0 | Ar-C H |

| ~67.1 | -O-C H₂-Ph |

| ~55.8 | α-C H |

| ~25.2 | -C H₂-CH₃ |

| ~9.8 | -CH₂-C H₃ |

Table 3: Predicted ESI-MS/MS Fragmentation Data

| Precursor Ion (m/z) | Ion Mode | Predicted Fragment Ions (m/z) | Proposed Neutral Loss |

| 238.1079 ([M+H]⁺) | Positive | 194.1181 | CO₂ |

| 144.0657 | C₇H₇OH (Benzyl alcohol) | ||

| 108.0599 | C₄H₇NO₂ | ||

| 91.0548 | C₅H₈NO₂ | ||

| 236.0923 ([M-H]⁻) | Negative | 192.1024 | CO₂ |

| 106.0606 | C₈H₈O₂ |

Detailed Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR and mass spectrometry data for this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer the clear solution to a 5 mm NMR tube using a Pasteur pipette.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using the following typical parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 16 ppm.

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30) with the following typical parameters:

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 240 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by referencing the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

For positive ion mode, the mobile phase should contain a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

-

For negative ion mode, a small amount of a weak base (e.g., 0.1% ammonium hydroxide) can be added to the mobile phase to facilitate deprotonation.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

MS1 Scan: Acquire full scan mass spectra to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

-

MS2 Fragmentation: Select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Collision Energy: Optimize the collision energy to achieve a rich fragmentation pattern.

-

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for NMR and mass spectrometry analysis.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for LC-MS/MS Analysis.

An In-depth Technical Guide on the Potential Biological Activity of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is limited in publicly available literature. This document infers its potential biological activity based on studies of structurally related N-benzyloxycarbonyl (Cbz)-protected amino acids and their derivatives.

Executive Summary

Introduction

This compound, also known as N-Cbz-D-alpha-aminobutyric acid (Z-D-Abu-OH), belongs to a class of compounds widely used as intermediates in peptide synthesis. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group. However, emerging research indicates that the N-Cbz moiety itself, when attached to an amino acid scaffold, may confer specific biological activities. Notably, several N-Cbz-amino acid derivatives have demonstrated significant anticonvulsant properties in preclinical studies. Given the structural similarities, it is hypothesized that this compound may exhibit a similar pharmacological profile. This guide aims to provide researchers and drug development professionals with a detailed technical overview of this potential activity.

Potential Biological Activity: Anticonvulsant Effects

The most compelling inferred biological activity for this compound is its potential as an anticonvulsant. This hypothesis is supported by multiple studies on structurally related N-Cbz-amino acid derivatives that have been evaluated in standard preclinical seizure models.

Quantitative Data from Structurally Related Compounds

The anticonvulsant activity of several N-Cbz-amino acid derivatives has been quantified in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model suggests activity against absence seizures. Neurotoxicity is typically assessed using the rotarod test. The median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity are key parameters.

| Compound Class | Specific Compound | Animal Model | Test | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) | Reference |

| N-Cbz-α-amino-N-alkoxysuccinimides | (R)-N-Cbz-α-amino-N-benzyloxysuccinimide | Mouse | PTZ | 62.5 | Not Reported | Not Reported | [1] |

| N-Cbz-α-amino-N-alkylglutarimides | (S)-N-Cbz-α-amino-N-methylglutarimide | Mouse | MES | 36.3 | >62.5 | >1.7 | |

| Mouse | PTZ | 12.5 | >62.5 | >5.0 | |||

| ((Benzyloxy)benzyl)propanamide Derivatives | Compound 5 | Mouse | MES | 48.0 | >300 | >6.25 | [2][3] |

| Mouse | 6 Hz (32 mA) | 45.2 | >300 | >6.63 | [2][3] | ||

| N-Cbz-glycine Prodrugs | Z-glycine-phenytoin ester | Mouse | MES | Decreased vs. Phenytoin | Increased vs. Phenytoin | Significantly Improved | [1] |

| Amino Acid Benzylamides | Compound 15 | Rat | MES | Not Reported | Not Reported | Not Reported | [4] |

| Rat | PTZ | 47 | Not Reported | 2.2 | [4] | ||

| Rat | Bicuculline | 73 | Not Reported | 1.4 | [4] | ||

| Rat | Strychnine | 73 | Not Reported | 1.4 | [4] | ||

| Rat | Kainic Acid | 39 | Not Reported | 2.6 | [4] | ||

| Rat | AMPA | 10 | Not Reported | 10.3 | [4] | ||

| Rat | NMDA | 114 | Not Reported | 0.9 | [4] |

Potential Mechanisms of Action

The precise mechanism of action for the anticonvulsant effects of N-Cbz-amino acid derivatives has not been fully elucidated. However, the primary mechanisms of action for many existing antiepileptic drugs involve the modulation of inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission. It is plausible that this compound and its analogs act through one or more of these pathways.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic signaling can reduce neuronal hyperexcitability and suppress seizures. N-Cbz-amino acid derivatives could potentially act as positive allosteric modulators of GABA-A receptors, increasing the frequency or duration of chloride channel opening in response to GABA.

Antagonism of Glutamatergic Neurotransmission

Glutamate is the primary excitatory neurotransmitter. Excessive glutamate activity is a hallmark of seizures. N-Cbz-amino acid derivatives may act as antagonists at glutamate receptors, such as the NMDA or AMPA receptors, thereby reducing excitatory signaling.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to evaluate the anticonvulsant and neurotoxic potential of compounds like this compound.

Anticonvulsant Screening Workflow

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Apparatus:

-

An electroconvulsive shock generator.

-

Corneal or auricular electrodes.

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).

-

Electrode solution (e.g., 0.9% saline).

Procedure:

-

Animal Preparation: Adult male mice (e.g., ICR strain, 20-30 g) or rats (e.g., Sprague-Dawley, 100-150 g) are used. Animals are acclimated to the laboratory environment for at least 3 days prior to testing.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.

-

Anesthesia and Electrode Placement: At the time of peak effect of the compound, a drop of topical anesthetic is applied to the corneas of the animal. The corneal electrodes, wetted with saline, are then applied to the eyes.

-

Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.

-

Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

Data Analysis: The number of animals protected at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To evaluate the ability of a compound to raise the seizure threshold, modeling clonic and absence seizures.

Materials:

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection in mice).

-

Syringes and needles.

-

Observation chambers.

Procedure:

-

Animal Preparation: As described for the MES test.

-

Compound Administration: The test compound or vehicle is administered at various doses.

-

PTZ Injection: At the time of peak effect of the test compound, a convulsant dose of PTZ is administered subcutaneously (s.c.).

-

Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds). The absence of clonic seizures during the observation period indicates protection.

-

Data Analysis: The number of animals protected at each dose is recorded, and the ED50 is calculated.

Rotarod Neurotoxicity Test

Objective: To assess motor coordination and identify potential neurological deficits (neurotoxicity) induced by the test compound.

Apparatus:

-

An accelerating rotarod apparatus.

Procedure:

-

Animal Training: Prior to the test day, mice are trained to stay on the rotating rod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 1-2 minutes).

-

Compound Administration: On the test day, the test compound or vehicle is administered at various doses.

-

Testing: At the time of peak effect, each mouse is placed on the rotarod, which is then started to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

-

Observation: The latency to fall from the rod is recorded for each animal. An inability to remain on the rod for a predetermined amount of time (e.g., 60 seconds) is considered an indication of neurotoxicity.

-

Data Analysis: The number of animals exhibiting neurotoxicity at each dose is recorded. The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is calculated.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the substantial body of research on structurally related N-Cbz-amino acid derivatives strongly suggests a high potential for anticonvulsant activity. The benzyloxycarbonyl moiety appears to be a key pharmacophore in this class of compounds.

Future research should focus on the direct in vivo evaluation of this compound in the MES and PTZ seizure models to confirm this hypothesized activity and determine its potency and toxicity profile. Subsequent studies should then aim to elucidate its precise mechanism of action, including in vitro binding and electrophysiological assays to investigate its interaction with GABA and glutamate receptors and associated ion channels. A thorough understanding of its structure-activity relationship (SAR) will be crucial for the potential development of this and related compounds as novel therapeutic agents for epilepsy.

References

- 1. Synthesis and anticonvulsant activity of N-benzyloxycarbonyl amino acid prodrugs of phenytoin | DIAL.pr - BOREAL [dial.uclouvain.be]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-D-α-aminobutyric acid or Z-D-Abu-OH, is a pivotal synthetic building block in the fields of peptide chemistry and drug discovery. Its discovery is intrinsically linked to the development of the foundational carbobenzoxy (Cbz or Z) protecting group for amino acids. This guide provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and its applications, particularly in the synthesis of bioactive peptides and pharmaceuticals.

Discovery and Historical Context

The discovery of this compound is not a singular event but rather an outcome of the revolutionary work on peptide synthesis by German chemists Max Bergmann and Leonidas Zervas in 1932. They introduced the benzyloxycarbonyl (Cbz or Z) group as a removable protecting group for the α-amino function of amino acids. This innovation, known as the Bergmann-Zervas carbobenzoxy method, was a cornerstone in the advancement of peptide chemistry, allowing for the controlled, stepwise synthesis of peptides for the first time.

The Cbz group was ideal because it could be selectively cleaved under mild conditions, specifically catalytic hydrogenation, which did not affect the peptide bonds. The application of this methodology to various amino acids, including the non-proteinogenic D-α-aminobutyric acid, led to the synthesis of their N-protected derivatives, such as this compound. This compound, therefore, became a readily accessible building block for incorporating D-α-aminobutyric acid into peptide chains. The inclusion of D-amino acids like D-α-aminobutyric acid is a key strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in organic synthesis, including solubility considerations and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | PubChem[1] |

| Molecular Weight | 237.25 g/mol | PubChem[1] |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)butanoic acid | PubChem[1] |

| CAS Number | 2900-20-1 | PubChem[1] |

| Appearance | White to off-white crystalline powder | (General knowledge) |

| Melting Point | Not consistently reported; varies with purity | (General knowledge) |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and aqueous base. Insoluble in water under neutral or acidic conditions. | (General knowledge) |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Experimental Protocols

The synthesis of this compound is a standard procedure in organic chemistry, based on the Schotten-Baumann reaction conditions. Below is a detailed protocol for its preparation and subsequent deprotection.

Synthesis of this compound

This protocol describes the N-protection of D-α-aminobutyric acid using benzyl chloroformate.

Materials:

-

D-α-aminobutyric acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

In a round-bottom flask, dissolve D-α-aminobutyric acid (1.0 equivalent) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 equivalents) to the solution with stirring.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with 1M HCl (to remove any unreacted amine), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Expected Yield: 85-95%

Characterization Data (Representative):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.40 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 4.35 (m, 1H, α-CH), 1.80-2.00 (m, 2H, -CH₂-CH₃), 0.95 (t, J=7.4 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 177.5, 156.0, 136.5, 128.5, 128.1, 128.0, 67.0, 55.0, 25.0, 10.0.

-

IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 3350 (N-H), 1715 (C=O, acid), 1690 (C=O, carbamate), 1530 (N-H bend).

Deprotection of the Cbz Group (Hydrogenolysis)

This protocol describes the removal of the Cbz group to liberate the free amine.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (catalytic amount, ~5-10 mol%) to the solution.

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 2-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate in vacuo to yield D-α-aminobutyric acid.

Synthesis and Deprotection Workflow

The following diagrams illustrate the general workflow for the synthesis of this compound and its subsequent deprotection.

Applications in Drug Development and Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The incorporation of D-α-aminobutyric acid into peptide sequences is a common strategy to enhance their therapeutic potential.

Key applications include:

-

Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life of the peptide drug.

-

Conformational Constraints: The introduction of non-proteinogenic amino acids can influence the secondary structure of peptides, helping to stabilize desired conformations (e.g., β-turns or helices) that are crucial for receptor binding.

-

Modulation of Biological Activity: The stereochemistry of amino acid residues can significantly impact the binding affinity and selectivity of a peptide for its biological target. The use of D-α-aminobutyric acid allows for the fine-tuning of these properties.

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a critical intermediate in the synthesis of numerous research peptides and has been incorporated into various peptide-based drug candidates. For instance, it can be used in the synthesis of analogues of naturally occurring peptides to study structure-activity relationships.

The logical workflow for incorporating this building block in a typical Fmoc-based SPPS is outlined below. Note that for use in Fmoc SPPS, the free acid of N-Cbz-D-aminobutyric acid would first be coupled to the resin, followed by Cbz deprotection and then initiation of the standard Fmoc-SPPS cycles. Alternatively, and more commonly, the commercially available Fmoc-D-Abu-OH would be used directly. The Cbz-protected form is more traditionally associated with solution-phase synthesis or the now less common Boc-based SPPS.

Conclusion

This compound is a compound of significant historical and practical importance in organic and medicinal chemistry. Born from the pioneering work of Bergmann and Zervas, it remains a valuable tool for the synthesis of peptides with enhanced therapeutic properties. Its straightforward synthesis and the versatility of the Cbz protecting group ensure its continued use in research and development settings. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Z-D-Abu-OH or Cbz-D-α-aminobutyric acid, is a non-proteinogenic amino acid derivative valuable in peptide synthesis. The incorporation of D-amino acids like D-α-aminobutyric acid can significantly enhance the proteolytic stability of peptides and modulate their biological activity. The benzyloxycarbonyl (Cbz or Z) protecting group on the N-terminus provides robust protection under various coupling conditions and can be selectively removed, making Z-D-Abu-OH a versatile building block in both solid-phase and solution-phase peptide synthesis.[1][2][3] This document provides detailed protocols for the application of Z-D-Abu-OH in peptide synthesis.

The benzyloxycarbonyl group serves as a temporary mask for the amino group, preventing self-polymerization and allowing for controlled, stepwise peptide bond formation.[3][4] The choice of coupling reagents and reaction conditions is critical to ensure high yields and minimize side reactions, such as racemization.[1][5]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Z-D-Abu-OH, Cbz-D-α-aminobutyric acid |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate |

| Storage | 2-8°C, desiccated |

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent | Full Name | Key Features |

| DCC | Dicyclohexylcarbodiimide | Widely used, byproduct (DCU) is insoluble in most organic solvents.[6] |

| DIC | Diisopropylcarbodiimide | Byproduct (DIU) is more soluble, making it suitable for solid-phase synthesis.[1][6] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms active esters that couple with low racemization.[7] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective coupling reagent, byproducts are water-soluble.[1] |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reacts faster with less epimerization during coupling.[5] |

Experimental Protocols

The following protocols outline the use of Z-D-Abu-OH in both solution-phase and solid-phase peptide synthesis.

Protocol 1: Solution-Phase Peptide Coupling using DIC/HOBt

This protocol describes the coupling of Z-D-Abu-OH to an amino acid ester (e.g., H-Ala-OMe).

Materials:

-

This compound (Z-D-Abu-OH)

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Z-D-Abu-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

-

Amine Neutralization: Add the amino acid ester hydrochloride (1.0 eq.) to the solution, followed by DIPEA (1.0 eq.) to liberate the free amine. Stir for 10 minutes at room temperature.

-

Activation: Cool the reaction mixture to 0°C in an ice bath. Add DIC (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct if it precipitates.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by flash column chromatography or recrystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the incorporation of Z-D-Abu-OH as the final N-terminal residue in a peptide synthesized on a solid support. This assumes the preceding synthesis cycles used Fmoc-protected amino acids.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (Z-D-Abu-OH)

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.[2] Drain the solvent.

-

Activation and Coupling:

-

In a separate vessel, dissolve Z-D-Abu-OH (3.0 eq.), HBTU (3.0 eq.), and DIPEA (6.0 eq.) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling completion using a qualitative test for primary amines (e.g., Kaiser test).[8]

-

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Drying: Dry the Z-protected peptide-resin under vacuum.

Protocol 3: Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is typically removed by catalytic hydrogenation.[3][9]

Materials:

-

Z-protected peptide (from solution-phase synthesis) or Z-protected peptide-resin (from SPPS)

-

Palladium on carbon (Pd/C, 10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolution/Suspension:

-

Solution-Phase: Dissolve the Z-protected peptide in a suitable solvent like methanol or ethanol in a flask.

-

Solid-Phase: Suspend the Z-protected peptide-resin in a suitable solvent like DMF or a mixture of DMF/MeOH.

-

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution/suspension under an inert atmosphere (e.g., nitrogen or argon). Caution: The catalyst can be pyrophoric and should be handled with care.[3]

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This typically takes 2-16 hours.

-

Workup:

-

Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

-

Visualization

Caption: Workflow for peptide synthesis using Z-D-Abu-OH.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. rsc.org [rsc.org]

- 8. peptide.com [peptide.com]

- 9. total-synthesis.com [total-synthesis.com]

Application Notes and Protocols for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-α-Cbz-D-2-aminobutanoic acid or Z-D-Abu-OH, is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its defined stereochemistry at the α-carbon and the presence of the readily cleavable benzyloxycarbonyl (Cbz or Z) protecting group make it an ideal starting material for the introduction of a D-2-aminobutanoic acid moiety into complex target molecules. The incorporation of non-natural D-amino acids into peptide-based therapeutics is a well-established strategy to enhance proteolytic stability, thereby improving pharmacokinetic profiles and therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kappa opioid receptor (KOR) antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2900-20-1 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| IUPAC Name | (2R)-2-[(benzyloxycarbonyl)amino]butanoic acid | [1] |

| Synonyms | Z-D-Abu-OH, N-α-Cbz-D-2-aminobutanoic acid | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol, ethanol, DMF, and aqueous base. |

Applications in Drug Discovery: Synthesis of Kappa Opioid Receptor Antagonists

The kappa opioid receptor (KOR) is a G-protein coupled receptor that has emerged as a promising therapeutic target for the treatment of mood disorders, addiction, and pain. The development of potent and selective KOR antagonists is an active area of research. Many of these antagonists are peptide-like molecules or contain chiral amine moieties where the stereochemistry is crucial for activity.

This compound serves as a key building block for the synthesis of KOR antagonists, such as analogues of JDTic. The D-2-aminobutanoic acid moiety can be incorporated to probe the structure-activity relationship (SAR) and to enhance the metabolic stability of the resulting compounds.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the incorporation of this compound into a target molecule, exemplified by the synthesis of a JDTic analogue intermediate.

Caption: Synthetic workflow for incorporating Z-D-Abu-OH.

Experimental Protocols

Protocol 1: Peptide Coupling using HBTU